molecular formula C5H9NO2 B1279992 tetrahydro-4H-pyran-4-one oxime CAS No. 61128-73-2

tetrahydro-4H-pyran-4-one oxime

Cat. No.: B1279992
CAS No.: 61128-73-2
M. Wt: 115.13 g/mol
InChI Key: COGGGWRHZQTITF-UHFFFAOYSA-N
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Description

Tetrahydro-4H-pyran-4-one oxime is an organic compound with the molecular formula C₅H₉NO₂ and a molecular weight of 115.13 g/mol . It is a derivative of tetrahydro-4H-pyran-4-one, featuring an oxime functional group. This compound is used in various scientific research applications due to its unique chemical properties and reactivity.

Mechanism of Action

Mode of Action

It is known to participate in various condensation reactions for the preparation of dipeptides and spiroimidazolones . More research is needed to fully understand its interaction with its targets and the resulting changes.

Biochemical Pathways

Tetrahydro-4H-pyran-4-one oxime is involved in various biochemical pathways due to its participation in different condensation reactions . .

Pharmacokinetics

The compound has a predicted boiling point of 240.22°C at 760 mmHg and a predicted density of 1.24 g/cm³ . These properties may influence its bioavailability, but more research is needed to fully understand its pharmacokinetic profile.

Biochemical Analysis

Biochemical Properties

Tetrahydro-4H-pyran-4-one oxime plays a significant role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. One of the key interactions involves its reactivity towards nucleophiles and electrophiles, which allows it to participate in acylation, alkylation, and condensation reactions. The oxime group in this compound can form hydrogen bonds with amino acid residues in enzyme active sites, potentially inhibiting or modulating enzyme activity. Additionally, this compound has been reported to exhibit antimicrobial and insecticidal properties, indicating its potential interactions with microbial proteins and enzymes involved in metabolic pathways .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are multifaceted. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can affect the expression of genes involved in oxidative stress response and apoptosis, leading to changes in cell survival and proliferation. Furthermore, its interaction with cell membrane proteins and receptors can alter signal transduction pathways, impacting cellular responses to external stimuli .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. The oxime group can form covalent bonds with nucleophilic residues in enzyme active sites, leading to enzyme inhibition or activation. Additionally, this compound can interact with transcription factors and other regulatory proteins, resulting in changes in gene expression. These molecular interactions contribute to the compound’s ability to modulate biochemical pathways and cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is generally stable under normal conditions but can degrade when exposed to heat, light, or oxidizing agents. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of gene expression and enzyme activity. These temporal effects are important considerations for experimental design and data interpretation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects such as antimicrobial activity and modulation of metabolic pathways. At high doses, this compound can induce toxic or adverse effects, including oxidative stress and cellular damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing harm .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion and utilization. This compound can undergo enzymatic transformations, leading to the formation of metabolites that participate in various biochemical processes. The presence of the oxime group allows this compound to act as a substrate or inhibitor for enzymes involved in oxidation-reduction reactions, impacting metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the localization and accumulation of the compound, affecting its bioavailability and activity. This compound can be actively transported across cell membranes, and its distribution within tissues can be modulated by factors such as pH and the presence of specific transport proteins .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular distribution of this compound is essential for elucidating its mechanisms of action and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of tetrahydro-4H-pyran-4-one oxime typically involves the reaction of tetrahydro-4H-pyran-4-one with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at a temperature range of 50-60°C. The resulting oxime is then purified through recrystallization .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The reaction mixture is continuously fed into the reactor, and the product is continuously removed and purified using techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

Tetrahydro-4H-pyran-4-one oxime undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tetrahydro-4H-pyran-4-one oxime is utilized in several scientific research fields:

Comparison with Similar Compounds

Tetrahydro-4H-pyran-4-one oxime can be compared with similar compounds such as tetrahydro-4H-thiopyran-4-one and tetrahydro-4H-pyran-4-one.

    Tetrahydro-4H-thiopyran-4-one: This compound contains a sulfur atom in place of the oxygen atom in tetrahydro-4H-pyran-4-one.

    Tetrahydro-4H-pyran-4-one: The parent compound without the oxime group.

The uniqueness of this compound lies in its oxime functional group, which imparts distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications.

Properties

IUPAC Name

N-(oxan-4-ylidene)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2/c7-6-5-1-3-8-4-2-5/h7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COGGGWRHZQTITF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40486041
Record name tetrahydro-4H-pyran-4-one oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40486041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61128-73-2
Record name tetrahydro-4H-pyran-4-one oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40486041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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